Isochroman mono-carboxylic acid
Description
Isochroman mono-carboxylic acid is a bicyclic organic compound featuring a benzene ring fused to a 1,4-dioxane ring (isochroman scaffold) with a carboxylic acid substituent. This structure confers unique physicochemical properties, such as enhanced metabolic stability and flexibility due to its non-planar conformation . The compound has garnered significant attention in medicinal chemistry due to its diverse pharmacological applications, including:
- Anti-diabetic activity: Potent inhibition of Protein Tyrosine Phosphatase 1B (PTP1B), a key regulator of insulin signaling, with IC50 values as low as 51.63 nM .
- Retinoid X Receptor (RXR) modulation: Isochroman-containing rexinoids exhibit nanomolar-range EC50 values, surpassing the potency of clinical agent bexarotene in some cases .
- Antimicrobial and anti-inflammatory effects: Demonstrated in structural analogs with optimized side chains .
The compound’s versatility is further highlighted by its role as a synthetic precursor for bioactive derivatives, accessible via electrochemical C–H functionalization under mild conditions .
Properties
Molecular Formula |
C18H23NO4S2 |
|---|---|
Molecular Weight |
381.5 g/mol |
IUPAC Name |
(3S)-7-[5-[(3R)-dithiolan-3-yl]pentanoylamino]-3,4-dihydro-1H-isochromene-3-carboxylic acid |
InChI |
InChI=1S/C18H23NO4S2/c20-17(4-2-1-3-15-7-8-24-25-15)19-14-6-5-12-10-16(18(21)22)23-11-13(12)9-14/h5-6,9,15-16H,1-4,7-8,10-11H2,(H,19,20)(H,21,22)/t15-,16+/m1/s1 |
InChI Key |
KRQHPRIBLJFGIT-CVEARBPZSA-N |
Isomeric SMILES |
C1CSS[C@@H]1CCCCC(=O)NC2=CC3=C(C[C@H](OC3)C(=O)O)C=C2 |
Canonical SMILES |
C1CSSC1CCCCC(=O)NC2=CC3=C(CC(OC3)C(=O)O)C=C2 |
Origin of Product |
United States |
Preparation Methods
Oxidation of Primary Alcohols and Aldehydes
The oxidation of primary alcohols and aldehydes represents a classical route to carboxylic acids, adaptable to isochroman systems. Primary alcohols bearing the isochroman scaffold undergo oxidation using strong oxidizing agents such as potassium permanganate () or potassium dichromate () under acidic conditions. For example, oxidation of 3-hydroxymethylisochroman yields isochroman-3-carboxylic acid . Aldehydes, such as isochroman-3-carbaldehyde, are similarly oxidized to the corresponding carboxylic acid under mild conditions, often avoiding over-oxidation .
Key Reaction Conditions:
-
Oxidizing Agents: (acidic/neutral), (acidic)
-
Temperature: 60–100°C under reflux
-
Solvents: Water, aqueous , or acetone
-
Yield Range: 60–85%, depending on substituent steric effects
Hydrolysis of Nitriles
Nitrile hydrolysis offers a versatile pathway to isochroman mono-carboxylic acids, particularly when the nitrile group is introduced at the benzylic position of the isochroman ring. Acidic or alkaline hydrolysis of isochroman-3-carbonitrile produces the corresponding carboxylic acid. For instance, treatment with dilute (6 M) at 80°C for 12 hours affords isochroman-3-carboxylic acid in 75% yield . Alternatively, alkaline hydrolysis using followed by acidification with achieves similar results but requires careful pH control to prevent lactonization .
Mechanistic Insight:
The reaction proceeds via intermediate amide formation, with the choice of hydrolytic agent influencing reaction rate and purity .
Grignard Reagent Carbonylation
Grignard reagents derived from isochroman halides react with carbon dioxide to form carboxylate salts, which are subsequently acidified to yield isochroman mono-carboxylic acids. For example, treatment of 3-bromoisochroman with magnesium in dry ether generates the Grignard intermediate, which reacts with to form isochroman-3-carboxylate. Acidification with provides the free acid in 70–80% yield .
Optimization Considerations:
-
CO₂ Introduction: Dry ice or gaseous under anhydrous conditions
-
Quenching: Gradual acidification to prevent exothermic side reactions
-
Purity Challenges: Byproduct formation due to residual moisture or over-addition of
Catalytic Cyclization and C–H Insertion
Recent advances in transition-metal catalysis enable the direct synthesis of isochroman carboxylic acids via cyclization or C–H functionalization. Rhodium-catalyzed C–H insertion of donor/donor carbenes into tetrahydrofuran derivatives produces isochroman rings with high enantioselectivity (up to 98% ee) . Subsequent oxidation of a pendant methyl or hydroxymethyl group introduces the carboxylic acid functionality. For example, Rh₂(R-PTAD)₄ catalyzes the formation of 3-substituted isochromans, which are oxidized to carboxylic acids using .
Catalytic System Performance:
| Catalyst | Substrate | Yield (%) | Enantioselectivity (%) |
|---|---|---|---|
| Rh₂(R-PTAD)₄ | Tetrahydrofuran | 85 | 98 |
| Rh₂(S-DOSP)₄ | Alkylbenzenes | 78 | 95 |
This method excels in constructing the isochroman core with precise stereochemical control, though post-modification steps add complexity .
Separation and Purification Techniques
Isochroman mono-carboxylic acids often require separation from di-carboxylic byproducts or unreacted precursors. Ion exchange chromatography using media such as Mitsubishi Diaion UBA100S or Finex AS532 effectively isolates mono-acids. Elution with acetic acid gradients (1–20% for mono-acids, 50–90% for di-acids) achieves >90% purity .
Eluent Composition Impact:
Chemical Reactions Analysis
Types of Reactions
Isochroman mono-carboxylic acid undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes.
Reduction: Formation of alcohol derivatives.
Substitution: Introduction of different functional groups at specific positions on the isochroman ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic reagents like halogens or nucleophilic reagents like amines.
Major Products
The major products formed from these reactions include various functionalized isochromans, such as α-alkoxy isochroman derivatives and fluorinated isochromans .
Scientific Research Applications
Isochroman mono-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for constructing complex molecules.
Industry: Utilized in the synthesis of bioactive molecules and drug analogues.
Mechanism of Action
The mechanism of action of isochroman mono-carboxylic acid involves its interaction with specific molecular targets. For instance, its derivatives have been shown to inhibit protein tyrosine phosphatase 1B (PTP1B) by binding to the enzyme’s active site, thereby modulating insulin signaling pathways . This inhibition is associated with the presence of a dithiolane ring and a spacer of five carbons to the isochroman ring .
Comparison with Similar Compounds
Core Structure and Flexibility
Unlike planar aromatic acids (e.g., benzoic acid), the isochroman scaffold introduces a variable dihedral angle between its two rings, enhancing conformational adaptability for target binding . Substitutions at the α-position (e.g., alkoxy or azole groups) are achievable via electrochemical cross-coupling, enabling rapid diversification .
Pharmacological Activity Comparison
Anti-Diabetic Activity vs. Dibenzo-Furan Analogs
Isochroman mono-carboxylic acid derivatives outperform structurally related dibenzo[b,d]furan carboxylic acids in PTP1B inhibition. For example:
| Compound | Scaffold | PTP1B IC50 (nM) | Reference |
|---|---|---|---|
| 4n | Isochroman + dithiolane | 51.63 ± 0.91 | |
| Dibenzo-furan 7a | Dibenzo-furan | 89.4 ± 1.2 |
Key Insight : The dithiolane side chain in 4n enhances hydrophobic interactions with PTP1B’s active site, contributing to superior potency .
RXR/RAR Modulation vs. Bexarotene Analogs
Isochroman-substituted rexinoids (e.g., compound 29) demonstrate improved selectivity for RXR over Retinoic Acid Receptor (RAR) compared to non-isochroman parent compounds:
| Compound | RXR EC50 (nM) | RAR Residual Activity (%) | Reference |
|---|---|---|---|
| 29 | 1.2 | <5 | |
| Bexarotene | 3.8 | 15 |
Mechanistic Advantage : The isochroman oxygen atom stabilizes hydrogen bonding in RXR’s ligand-binding domain without disrupting hydrophobic interactions .
Metabolic Stability and Selectivity
Resistance to Oxidative Metabolism
The isochroman ring’s ether linkage reduces susceptibility to cytochrome P450-mediated oxidation compared to fully aliphatic or aromatic analogs. For instance, isochroman analogs of NEt-TMN retain >80% activity after hepatic microsome incubation, whereas parent compounds degrade by >50% .
Selectivity Across Targets
While isochroman derivatives show broad bioactivity, structural tweaks can enhance specificity:
- Anti-diabetic vs. LXR activity: Compound 4n inhibits PTP1B (IC50 = 51.63 nM) but shows negligible LXR modulation, unlike dual-active rexinoids .
- Antimicrobial vs. CNS effects : Alkoxy-substituted derivatives preferentially target bacterial membranes over neuronal receptors .
Q & A
Q. What are the standard methods for synthesizing isochroman mono-carboxylic acid, and how can purity be confirmed?
this compound is typically synthesized via cyclization of substituted phenoxyacetic acid derivatives under acidic conditions. For example, Kuramochi et al. (2013) used silver-catalyzed reactions to form isochroman derivatives, followed by hydrolysis to yield the carboxylic acid . Key steps include:
- Reaction optimization : Adjusting solvent polarity (e.g., using isochroman as a solvent) and temperature to enhance cyclization efficiency .
- Purification : Column chromatography with polar solvents (e.g., ethyl acetate/hexane mixtures) to isolate the product.
- Purity validation : High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) to confirm structural integrity .
Q. What functional groups in this compound influence its reactivity, and how are they characterized?
The carboxylic acid group (-COOH) and the oxygen-containing heterocycle (isochroman) dominate reactivity.
- Carboxylic acid : Participates in acid-base reactions, esterification, and amidation. Fourier-transform infrared spectroscopy (FTIR) can identify the -COOH stretch (~2500–3300 cm⁻¹) .
- Heterocyclic ring : The ether oxygen in isochroman affects electron distribution, measurable via NMR chemical shifts (e.g., δ 4.5–5.0 ppm for adjacent protons) .
Q. How should researchers design initial experiments to study the compound’s solubility and stability?
- Solubility screening : Test in solvents of varying polarity (e.g., water, DMSO, ethanol) using UV-Vis spectroscopy to detect absorbance changes .
- Stability assays : Monitor degradation under thermal stress (e.g., 40°C for 48 hours) and pH variations (2–12) via HPLC analysis .
Advanced Research Questions
Q. How can contradictions in reported biological activity data (e.g., cytotoxicity) be resolved?
Discrepancies often arise from differences in cell lines, assay protocols, or compound purity. For example:
Q. What mechanistic hypotheses explain the compound’s biological activity, and how can they be tested?
Proposed mechanisms include enzyme inhibition (e.g., targeting fungal cytochrome P450) or DNA intercalation. Experimental approaches:
- Enzyme kinetics : Measure inhibition constants (Kᵢ) using purified enzymes and substrate analogs .
- Molecular docking : Use computational tools (e.g., AutoDock Vina) to simulate interactions with target proteins .
Q. How can researchers optimize synthetic yields while minimizing byproducts?
- Design of Experiments (DoE) : Vary catalysts (e.g., Ag(I) vs. Pd(II)), solvent systems, and reaction times to identify optimal conditions .
- Byproduct analysis : LC-MS to trace undesired intermediates and adjust reaction stoichiometry .
Methodological Guidance
Q. What statistical approaches are recommended for analyzing structure-activity relationships (SAR) in derivatives?
- Multivariate analysis : Principal component analysis (PCA) to correlate substituent electronic effects (Hammett σ values) with bioactivity .
- Dose-response modeling : Fit data to sigmoidal curves (e.g., Hill equation) to quantify potency .
Q. How should conflicting spectroscopic data (e.g., NMR shifts) between studies be addressed?
- Reference standards : Compare with authentic samples synthesized via published protocols .
- Solvent effects : Note that NMR chemical shifts vary with deuterated solvent (e.g., CDCl₃ vs. DMSO-d₆) .
Literature and Data Management
Q. How can large datasets (e.g., crystallographic data) be archived for reproducibility?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
